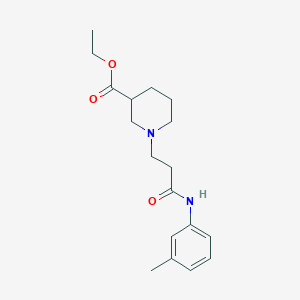![molecular formula C17H24N2O3 B248223 Ethyl 1-[3-oxo-3-(phenylamino)propyl]piperidine-3-carboxylate](/img/structure/B248223.png)
Ethyl 1-[3-oxo-3-(phenylamino)propyl]piperidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[3-oxo-3-(phenylamino)propyl]piperidine-3-carboxylate, also known as EPPC, is a chemical compound that has been the subject of scientific research due to its potential use in a variety of applications.
作用機序
The mechanism of action of Ethyl 1-[3-oxo-3-(phenylamino)propyl]piperidine-3-carboxylate is not fully understood, but it is believed to work by inhibiting the formation of amyloid-beta and reducing inflammation and oxidative stress in the brain. Additionally, Ethyl 1-[3-oxo-3-(phenylamino)propyl]piperidine-3-carboxylate has been shown to increase the activity of enzymes that are involved in the breakdown of amyloid-beta.
Biochemical and Physiological Effects:
Studies have shown that Ethyl 1-[3-oxo-3-(phenylamino)propyl]piperidine-3-carboxylate can reduce the levels of amyloid-beta in the brain, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease. Additionally, Ethyl 1-[3-oxo-3-(phenylamino)propyl]piperidine-3-carboxylate has been shown to have antioxidant properties, which can protect the brain from damage caused by free radicals.
実験室実験の利点と制限
One advantage of using Ethyl 1-[3-oxo-3-(phenylamino)propyl]piperidine-3-carboxylate in lab experiments is that it is relatively easy to synthesize and can be produced in large quantities. Additionally, Ethyl 1-[3-oxo-3-(phenylamino)propyl]piperidine-3-carboxylate has been shown to be effective in animal models of Alzheimer's disease, making it a promising candidate for further research. However, one limitation of using Ethyl 1-[3-oxo-3-(phenylamino)propyl]piperidine-3-carboxylate in lab experiments is that its mechanism of action is not fully understood, making it difficult to optimize its effectiveness.
将来の方向性
There are several future directions for research on Ethyl 1-[3-oxo-3-(phenylamino)propyl]piperidine-3-carboxylate. One area of research could be to further investigate its mechanism of action and optimize its effectiveness as a treatment for Alzheimer's disease. Additionally, Ethyl 1-[3-oxo-3-(phenylamino)propyl]piperidine-3-carboxylate could be tested as a potential treatment for other neurodegenerative diseases such as Parkinson's disease and multiple sclerosis. Finally, Ethyl 1-[3-oxo-3-(phenylamino)propyl]piperidine-3-carboxylate could be tested in clinical trials to evaluate its safety and effectiveness in humans.
合成法
Ethyl 1-[3-oxo-3-(phenylamino)propyl]piperidine-3-carboxylate can be synthesized using a multi-step process starting with the reaction of 3-phenylpropionitrile with ethyl acetoacetate to form ethyl 1-(3-phenylpropanoyl) piperidine-3-carboxylate. This intermediate is then treated with hydroxylamine hydrochloride to form ethyl 1-[3-oxo-3-(phenylamino)propyl]piperidine-3-carboxylate.
科学的研究の応用
Ethyl 1-[3-oxo-3-(phenylamino)propyl]piperidine-3-carboxylate has been the subject of scientific research due to its potential use in a variety of applications. One of the most promising applications is its use as a potential treatment for Alzheimer's disease. Studies have shown that Ethyl 1-[3-oxo-3-(phenylamino)propyl]piperidine-3-carboxylate can inhibit the formation of amyloid-beta, a protein that is associated with the development of Alzheimer's disease. Additionally, Ethyl 1-[3-oxo-3-(phenylamino)propyl]piperidine-3-carboxylate has been shown to have anti-inflammatory and antioxidant properties, making it a potential treatment for other neurodegenerative diseases such as Parkinson's disease and multiple sclerosis.
特性
製品名 |
Ethyl 1-[3-oxo-3-(phenylamino)propyl]piperidine-3-carboxylate |
|---|---|
分子式 |
C17H24N2O3 |
分子量 |
304.4 g/mol |
IUPAC名 |
ethyl 1-(3-anilino-3-oxopropyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C17H24N2O3/c1-2-22-17(21)14-7-6-11-19(13-14)12-10-16(20)18-15-8-4-3-5-9-15/h3-5,8-9,14H,2,6-7,10-13H2,1H3,(H,18,20) |
InChIキー |
RQFXBLKOZZKCOT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCN(C1)CCC(=O)NC2=CC=CC=C2 |
正規SMILES |
CCOC(=O)C1CCCN(C1)CCC(=O)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[benzyl(2-hydroxyethyl)amino]-N-(3-methylphenyl)propanamide](/img/structure/B248146.png)


![N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B248154.png)

![1-[2-(Indan-5-ylcarbamoyl)-ethyl]-piperidine-4-carboxylic acid amide](/img/structure/B248157.png)
![3-[(cyclopropylmethyl)(propyl)amino]-N-(2,3-dihydro-1H-inden-5-yl)propanamide](/img/structure/B248158.png)

![3-[butyl(methyl)amino]-N-(2,3-dihydro-1H-inden-5-yl)propanamide](/img/structure/B248162.png)
![3-[benzyl(methyl)amino]-N-(2,3-dihydro-1H-inden-5-yl)propanamide](/img/structure/B248163.png)
